![molecular formula C12H16F3NO B1462303 (2-丁基)([4-(三氟甲氧基)苯基]甲基)胺 CAS No. 1020961-00-5](/img/structure/B1462303.png)
(2-丁基)([4-(三氟甲氧基)苯基]甲基)胺
描述
“(Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine” is an organic compound. It has been used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles .
Synthesis Analysis
The synthesis of this compound can involve various methods. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . In a specific study, a mixture of 4-(trifluoromethoxy)aniline, 1,4-di(2’-thienyl)-1,4-butadione, toluene, and p-toluenesulfonic acid was stirred under reflux for 36 hours .Chemical Reactions Analysis
The compound has been used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles . These were synthesized electrochemically and their electrochromic behaviors were characterized .科学研究应用
药物开发
三氟甲氧基基团是许多美国食品药品监督管理局批准药物的常见特征,有助于它们的药理活性。该基团可以增强化合物的亲脂性和代谢稳定性,使其作为药物更有效。“(2-丁基)([4-(三氟甲氧基)苯基]甲基)胺”中三氟甲氧基苯基基团的存在可能在设计新的药物分子中得到利用,特别是针对亲脂性和膜通透性增加有益的疾病 .
材料科学
氟原子的掺入可以显着改变材料的性质。在材料科学中,“(2-丁基)([4-(三氟甲氧基)苯基]甲基)胺”可用于合成具有特定特性的聚合物,例如提高对溶剂和化学品的抗性,或创造具有独特的光学或电子性能的材料 .
电致变色器件制造
电致变色材料在施加电荷时会改变颜色。4-(三氟甲氧基)苯基基团已用于作为电致变色器件中阳极材料的聚合物。这些器件在智能窗户、显示器和储能系统中具有应用。所讨论的化合物可能是开发具有改进性能的新型电致变色材料的候选者 .
属性
IUPAC Name |
N-[[4-(trifluoromethoxy)phenyl]methyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c1-3-9(2)16-8-10-4-6-11(7-5-10)17-12(13,14)15/h4-7,9,16H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGNSECZYIACDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


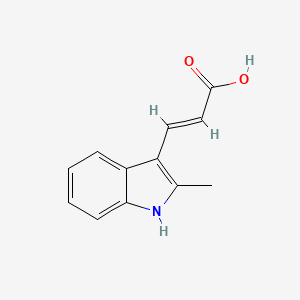
![3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1462223.png)

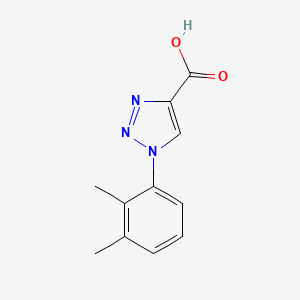

![[6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine](/img/structure/B1462231.png)
![3-Isopropylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1462232.png)
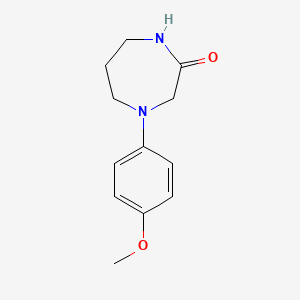

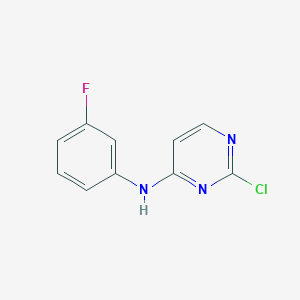
![N-[3-(4-chlorophenoxy)propyl]cyclopropanamine](/img/structure/B1462238.png)
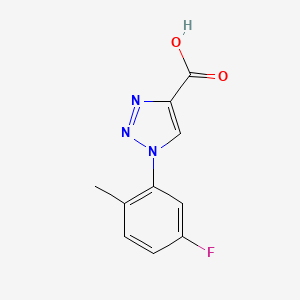
![2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one](/img/structure/B1462240.png)

